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An In-depth Technical Guide to DMT-dT Phosphoramidite: Chemical Structure, Properties, and

Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropylamino)-(2-cyanoethyl)

phosphoramidite, commonly known as DMT-dT phosphoramidite, is a cornerstone reagent in

the chemical synthesis of oligonucleotides.[1][2] Its pivotal role lies in the widely adopted

phosphoramidite chemistry for solid-phase DNA synthesis.[3] This guide provides a

comprehensive overview of its chemical structure, physicochemical properties, and its critical

function in the synthesis of custom DNA sequences, which are essential tools in research,

diagnostics, and therapeutic applications.

Chemical Structure and Identity
DMT-dT phosphoramidite is a chemically modified deoxythymidine nucleotide. The structure is

characterized by three key modifications to the natural nucleoside:

A 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function of the deoxyribose

sugar.[4] This bulky group is acid-labile, allowing for its selective removal at the appropriate

step of the synthesis cycle.[4]
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A phosphoramidite moiety at the 3'-hydroxyl position, which is the reactive group that forms

the internucleotide linkage.[1]

A cyanoethyl group protecting the phosphorus atom, which is removed under basic

conditions at the end of the synthesis.[5]

The diisopropylamine group on the phosphorus is a leaving group during the coupling reaction.

[5]

Table 1: Chemical Identifiers for DMT-dT Phosphoramidite

Identifier Value

CAS Number 98796-51-1[2]

Molecular Formula C₄₀H₄₉N₄O₈P[2]

Molecular Weight 744.81 g/mol [2]

Synonyms

5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine-3′-

O-[O-(2-cyanoethyl)-N,N′-

diisopropylphosphoramidite], DMT-dT amidite[2]

Physicochemical Properties
The physical and chemical properties of DMT-dT phosphoramidite are critical for its handling,

storage, and reactivity during oligonucleotide synthesis.

Table 2: Physicochemical Properties of DMT-dT Phosphoramidite

Property Value

Appearance White to off-white powder or granules[2]

Solubility
Soluble in anhydrous acetonitrile.[6] Very poorly

soluble in water (0.00051 g/L at 20 °C).[2]

Storage Conditions 2-8°C under an inert atmosphere.[2]

Stability Sensitive to moisture and oxidation.[7]
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Role in Oligonucleotide Synthesis
DMT-dT phosphoramidite is a fundamental building block in the phosphoramidite method of

solid-phase oligonucleotide synthesis.[8] The synthesis is a cyclical process that sequentially

adds one nucleotide at a time to a growing DNA chain attached to a solid support.[3] Each

cycle consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[7]

[9]

The Synthesis Cycle
The following diagram illustrates the logical workflow of a single nucleotide addition cycle using

a phosphoramidite reagent like DMT-dT phosphoramidite.

Oligonucleotide Synthesis Cycle

1. Deblocking (Detritylation)
Removal of 5'-DMT group

2. Coupling
Addition of activated

phosphoramidite

Exposes 5'-OH
3. Capping

Blocking of unreacted
5'-hydroxyls

Forms phosphite
triester linkage

4. Oxidation
Stabilization of the
phosphite triester

Prevents failure
sequences

Ready for
next cycle

Click to download full resolution via product page

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols
General Protocol for Solid-Phase Oligonucleotide
Synthesis
This protocol outlines the key steps for a single coupling cycle in an automated DNA

synthesizer.
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a. Reagent Preparation:

Phosphoramidites: Dissolve DMT-dT phosphoramidite and other required phosphoramidites

in anhydrous acetonitrile to a concentration of typically 0.1 M.[10]

Activator: Prepare a solution of an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-

dicyanoimidazole (DCI), in anhydrous acetonitrile.[6]

Deblocking Solution: A solution of an acid, typically trichloroacetic acid (TCA) or

dichloroacetic acid (DCA), in an appropriate solvent like dichloromethane.[11]

Capping Solution: A two-part solution, typically acetic anhydride and N-methylimidazole.[10]

Oxidizing Solution: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

[10]

b. Synthesis Cycle:

Deblocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the

support-bound nucleoside by passing the deblocking solution through the synthesis column.

[10] The column is then washed with anhydrous acetonitrile.[6] The amount of orange-

colored trityl cation released can be measured spectrophotometrically to determine the

coupling efficiency of the previous cycle.[8][12]

Coupling: The DMT-dT phosphoramidite solution is mixed with the activator solution and

delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-

hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[6]

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to

prevent the formation of deletion mutations in subsequent cycles.[10]

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate

triester using the oxidizing solution.[10]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection
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Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and

the protecting groups (cyanoethyl from the phosphates and, if applicable, acyl groups from the

bases) are removed. This is typically achieved by incubation with a concentrated ammonia

solution at an elevated temperature (e.g., 55°C) for several hours.[2]

Purification
The crude oligonucleotide product is a mixture of the full-length sequence and shorter failure

sequences. Purification is often performed using High-Performance Liquid Chromatography

(HPLC) or polyacrylamide gel electrophoresis (PAGE).[13] A common HPLC method is

reversed-phase purification, which can be performed with the DMT group still attached ("DMT-

on") to enhance the hydrophobicity of the full-length product and improve separation from the

"DMT-off" failure sequences.[13]

Quality Control
The purity and identity of DMT-dT phosphoramidite are crucial for the successful synthesis of

high-quality oligonucleotides.[7] Several analytical techniques are employed for quality control.

Table 3: Quality Control Methods for DMT-dT Phosphoramidite

Analytical Method Parameter Assessed Typical Specification

³¹P NMR Identity and Purity ≥99%[2]

Reversed-Phase HPLC Purity ≥99.0%[2]

Mass Spectrometry (MS) Identity (Molecular Weight)
Conforms to expected

mass[10]

Karl Fischer Titration Water Content ≤0.3 wt. %[2]

Impurities in the phosphoramidite raw material can lead to the incorporation of incorrect bases

or the termination of chain growth during synthesis.[9] Therefore, stringent quality control is

essential.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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